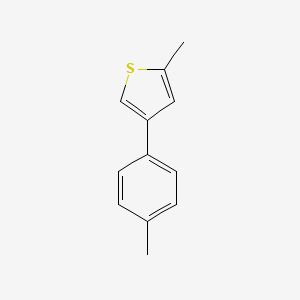![molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6](/img/structure/B14125009.png)
Morpholine, 4-[1,1'-biphenyl]-4-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a biphenyl group at the fourth position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and biphenyl moieties. Morpholine is a heterocyclic amine with both amine and ether functional groups, while biphenyl is a simple aromatic hydrocarbon consisting of two benzene rings connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)morpholine typically involves the reaction of 4-bromobiphenyl with morpholine. The process can be carried out using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, a ligand like triphenylphosphine, and a base such as potassium carbonate. The reaction is usually performed in a solvent like toluene at elevated temperatures (around 100-120°C) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)morpholine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)morpholine undergoes various chemical reactions typical of secondary amines and aromatic compounds. These include:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the biphenyl moiety, such as hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-oxides of 4-([1,1’-Biphenyl]-4-yl)morpholine.
Reduction: Cyclohexyl derivatives of the biphenyl moiety.
Substitution: Halogenated or nitrated derivatives of the biphenyl rings.
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the biphenyl substitution, used as a solvent and corrosion inhibitor.
4-Phenylmorpholine: Similar structure but with a single phenyl group instead of a biphenyl group.
Piperidine: Another six-membered heterocyclic amine, but without the ether oxygen.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)morpholine is unique due to the presence of both the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. The biphenyl group enhances the compound’s ability to participate in π-π interactions, while the morpholine ring provides additional sites for hydrogen bonding and increases the compound’s solubility in polar solvents.
Propiedades
Número CAS |
169963-54-6 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)morpholine |
InChI |
InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2 |
Clave InChI |
OOQKNFIEEJFVKS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
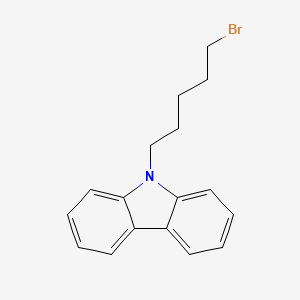
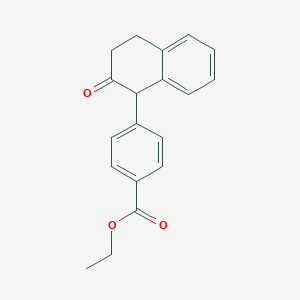
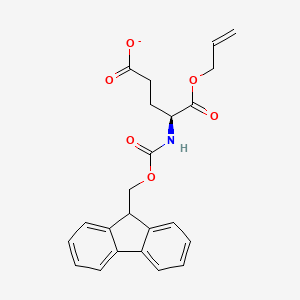
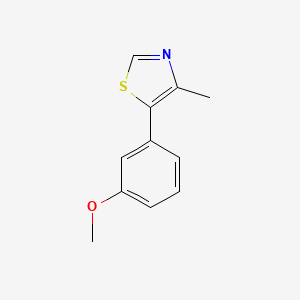
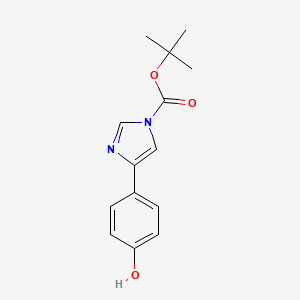
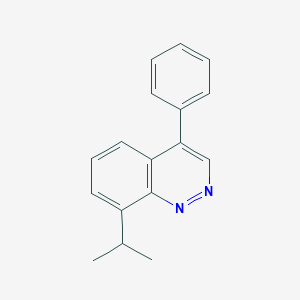
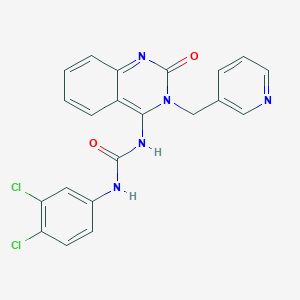
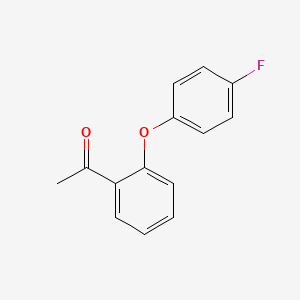
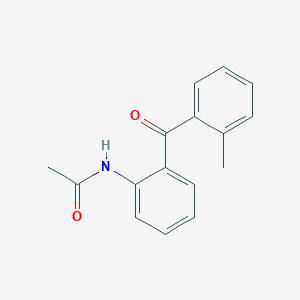
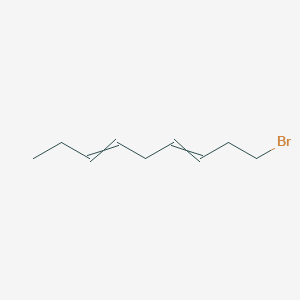
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
